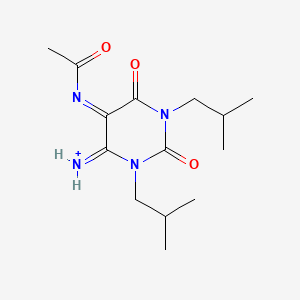

![molecular formula C8H9NO B1167896 6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one CAS No. 101234-73-5](/img/structure/B1167896.png)

6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one is a chemical compound of interest in various research fields due to its potential applications in pharmaceuticals, bactericides, antimicrobials, and the synthesis of plant protection agents, synthetic resins, antioxidants, and plastics. It has garnered attention for its role as a side-chain in the production of fourth-generation Cefpirome, highlighting its significance in medicinal chemistry and materials science (Fu Chun, 2007).

Synthesis Analysis

The synthesis of this compound involves various routes, including N-hydroxyphthaldiamide, acrolein, and diethyl adipate routes. The acrolein route is notable for yielding up to 87.4%, indicating a promising development prospect due to its efficiency (Fu Chun, 2007).

Molecular Structure Analysis

Crystal structure determination studies have provided insights into the molecular configuration of derivatives of this compound. These studies reveal details such as bond lengths, valency angles, and hydrogen bonding, contributing to a deeper understanding of its chemical behavior and potential for interactions (A. Moustafa & A. S. Girgis, 2007).

Chemical Reactions and Properties

Various chemical reactions involving this compound have been explored, demonstrating its reactivity and potential to form complex molecules. These reactions include interactions with nucleophiles under acidic or basic conditions, leading to a range of substituted derivatives with diverse chemical properties (T. Goto et al., 1991).

Scientific Research Applications

Chemical Properties and Applications

6,7-Dihydro-1H-cyclopenta[b]pyridin-4(5H)-one, as a chemical entity, may not have directly cited studies but its structural analogues and derivatives, such as pyridine and its heterocyclic derivatives, exhibit a wide range of applications in scientific research. These compounds serve as key precursors and building blocks in medicinal chemistry, demonstrating significant biological and pharmacological activities.

Pyridine derivatives, for instance, have been extensively studied for their biological activities, including antifungal, antibacterial, antioxidant, analgesic, antiparkinsonian, anticonvulsant, anti-inflammatory, and anticancer properties. Their high affinity for various ions and neutral species also allows their use as effective chemosensors for detecting different species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).

Synthetic Applications

The utility of pyridine-based compounds in synthetic chemistry is notable, especially in the formation of complex organic compounds. For example, 3,4-Dihydro-2(1H)-pyridones and their derivatives are privileged structures due to their synthetic versatility as precursors to various biologically active compounds. These compounds have been employed in green chemistry approaches, demonstrating the potential for the development of new synthetic methodologies that are environmentally benign (Chalán-Gualán et al., 2022).

Catalytic and Electrochemical Activities

The application of hybrid catalysts in synthesizing pyranopyrimidine scaffolds showcases the role of pyridine derivatives in enhancing catalytic efficiency. These scaffolds are crucial in the pharmaceutical industry due to their broad synthetic applications and bioavailability. Research emphasizes the significance of employing hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, to develop lead molecules through one-pot multicomponent reactions (Parmar et al., 2023).

Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the structural flexibility of pyridine derivatives facilitates the exploration of pharmacophore space, contributing to the discovery of compounds with targeted selectivity and biological activity. These compounds, through their interaction with biological targets, demonstrate potential in treating various diseases, highlighting the importance of pyridine-based structures in drug discovery efforts (Li Petri et al., 2021).

Mechanism of Action

Future Directions

properties

IUPAC Name |

1,5,6,7-tetrahydrocyclopenta[b]pyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c10-8-4-5-9-7-3-1-2-6(7)8/h4-5H,1-3H2,(H,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTXPJLWOBZZOAL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)NC=CC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.